molecular formula C84H90N8O12S4 B1589586 4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium CAS No. 69458-20-4

4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium

Cat. No. B1589586
CAS RN: 69458-20-4
M. Wt: 1531.9 g/mol
InChI Key: AKFPMEOALZKHNR-UHFFFAOYSA-J
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Description

4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium is a useful research compound. Its molecular formula is C84H90N8O12S4 and its molecular weight is 1531.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phase-Transfer Catalysis

The study by Iwamoto et al. (1993) explores the use of sodium arenesulfonates, including derivatives of 4-Methylbenzenesulfonate, in phase-transfer catalysis. These compounds facilitate the azo coupling reactions crucial in synthesizing azo dyes and pigments, demonstrating the significant role of 4-Methylbenzenesulfonate derivatives in organic synthesis (Iwamoto et al., 1993).

Drug Formulation Studies

Ravikumar et al. (2013) discuss the formation of tosylate salts of an anticancer drug, highlighting the importance of 4-Methylbenzenesulfonate in drug formulation. The study provides insights into the solid-state properties of drugs, which are crucial for their stability and bioavailability (Ravikumar et al., 2013).

Material Science Applications

Yao et al. (2018) synthesized a novel sulfonated reverse osmosis membrane using a monomer derived from 4-Methylbenzenesulfonate, showcasing its application in water purification technologies. This research highlights the potential of 4-Methylbenzenesulfonate derivatives in developing advanced materials for environmental applications (Yao et al., 2018).

Analytical Chemistry

The study by Cheng et al. (2008) on the proton-assisted iron(III) recognition with derivatives of 4-Methylbenzenesulfonate illustrates its utility in analytical chemistry, specifically in developing sensitive and selective sensors for metal ions. This research underscores the versatility of 4-Methylbenzenesulfonate in creating functional materials for chemical sensing applications (Cheng et al., 2008).

properties

IUPAC Name

4-methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H62N8.4C7H8O3S/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;4*1-6-2-4-7(5-3-6)11(8,9)10/h13-36,57-58H,1-12H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFPMEOALZKHNR-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H90N8O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475104
Record name Ttmapp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1531.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ttmapp

CAS RN

69458-20-4
Record name Ttmapp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,10,15,20-tetrakis(p-Trimethylammoniophenyl)-21H,23H-porphine tetra-p-toluenesulfonate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium
Reactant of Route 2
4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium
Reactant of Route 3
4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium
Reactant of Route 4
4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium
Reactant of Route 5
4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium
Reactant of Route 6
Reactant of Route 6
4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium

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